molecular formula C18H22ClN3O2S B2591703 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216860-13-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2591703
CAS RN: 1216860-13-7
M. Wt: 379.9
InChI Key: UJLCXPRUSOHMCH-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a dimethylamino group, a benzothiazole group, and a furan group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a compound containing the benzothiazole group with a compound containing the dimethylamino group. The exact synthesis route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and furan rings suggests that the compound could have a planar structure, while the dimethylamino group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The benzothiazole and furan rings could participate in electrophilic aromatic substitution reactions, while the dimethylamino group could act as a nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis and Spectral Characteristics

The synthesis and spectral characteristics of related compounds provide a foundation for understanding the chemical behavior and potential applications of N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride. Research has focused on synthesizing and characterizing various heterocyclic compounds, which are crucial for developing new pharmaceuticals, materials, and chemical probes. For example, the study on the synthesis of N-substituted carboxamides and their spectral analysis offers insights into the structural and functional aspects of similar compounds (Pavlo V. Zadorozhnii et al., 2019).

Reactivity and Biological Activity

Investigations into the reactivity and biological activity of furan- and thiazole-based compounds have led to the discovery of new synthetic routes and potential therapeutic agents. The synthesis of thio- and furan-fused heterocycles, for instance, highlights the versatility of these frameworks in generating diverse molecular structures with significant biological activity (Merve Ergun et al., 2014). Similarly, the development of novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the compound's potential in addressing parasitic infections (M. Ismail et al., 2004).

Antimicrobial and Antitumor Potential

Further research on carboxamide derivatives has unveiled their cytotoxic and antimicrobial properties. This includes studies on benzothiazole and benzonaphthyridine carboxamides, revealing their potent cytotoxicity against various cancer cell lines and antimicrobial efficacy (L. Deady et al., 2005). Such findings underscore the potential of this compound and related compounds in the development of new therapeutic agents.

Structural and Electronic Characterization

The molecular and electronic characterization of thiazole-based compounds, through experimental techniques and theoretical modeling, aids in understanding their chemical properties and interaction mechanisms. Studies involving X-ray diffraction, density functional theory (DFT), and Hirshfeld surface analysis provide detailed insights into the structure-activity relationships essential for designing more effective and selective compounds (Şukriye Çakmak et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on factors such as its reactivity and the functional groups it contains .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine, materials science, or catalysis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-12-10-14-16(11-13(12)2)24-18(19-14)21(8-7-20(3)4)17(22)15-6-5-9-23-15;/h5-6,9-11H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLCXPRUSOHMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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